molecular formula C15H13ClO2 B14441005 5-Chloro-alpha-methyl-3-biphenylacetic acid CAS No. 75852-57-2

5-Chloro-alpha-methyl-3-biphenylacetic acid

Cat. No.: B14441005
CAS No.: 75852-57-2
M. Wt: 260.71 g/mol
InChI Key: WTKQTBGYJRPMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO2. It is a derivative of biphenylacetic acid, where a chlorine atom is substituted at the 5th position and a methyl group at the alpha position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-alpha-methyl-3-biphenylacetic acid typically involves the chlorination of alpha-methyl-3-biphenylacetic acid. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-alpha-methyl-3-biphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-alpha-methyl-2-biphenylacetic acid
  • 5-Chloro-alpha-methyl-4-biphenylacetic acid
  • 5-Chloro-alpha-methyl-3-biphenylpropionic acid

Uniqueness

5-Chloro-alpha-methyl-3-biphenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

75852-57-2

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

2-(3-chloro-5-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H13ClO2/c1-10(15(17)18)12-7-13(9-14(16)8-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

WTKQTBGYJRPMLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C2=CC=CC=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.